(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
CAS No.: 313954-09-5
Cat. No.: VC4929037
Molecular Formula: C19H13F3N2O3
Molecular Weight: 374.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313954-09-5 |
|---|---|
| Molecular Formula | C19H13F3N2O3 |
| Molecular Weight | 374.319 |
| IUPAC Name | N-acetyl-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-10-12-4-2-3-5-16(12)27-18(15)24-14-8-6-13(7-9-14)19(20,21)22/h2-10H,1H3,(H,23,25,26) |
| Standard InChI Key | PQDYLFAZYJLKJK-MOHJPFBDSA-N |
| SMILES | CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)C(F)(F)F |
Introduction
The compound "(2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide" belongs to a class of heterocyclic organic molecules characterized by the chromene (benzopyran) scaffold. This structure is often associated with pharmacological activity, making it a subject of interest in medicinal chemistry. The trifluoromethyl group (-CF₃) contributes unique physicochemical properties, such as enhanced lipophilicity and metabolic stability.
Structural Features
This compound contains:
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A chromene core (2H-chromen-3-carboxamide), which is a bicyclic ring system with oxygen.
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A trifluoromethyl-substituted phenyl group, which adds electron-withdrawing properties.
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An N-acetyl group, contributing to hydrogen bonding potential and solubility.
Synthesis
The synthesis of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves:
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Formation of the chromene core: This is achieved via cyclization reactions involving salicylaldehydes and active methylene compounds.
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Introduction of the imine group: A condensation reaction between an amine precursor and an aldehyde or ketone introduces the imine functionality.
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Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or Togni's reagent.
Pharmacological Potential
Compounds with similar structures have demonstrated:
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Anticancer activity: Chromene derivatives often inhibit cell proliferation by targeting enzymes like topoisomerases or kinases.
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Anti-inflammatory effects: The amide group can interact with cyclooxygenase enzymes.
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Antimicrobial properties: Trifluoromethylated compounds exhibit enhanced membrane permeability, making them effective against resistant pathogens.
Mechanism of Action
The trifluoromethyl group enhances binding affinity to biological targets by increasing hydrophobic interactions, while the chromene scaffold provides rigidity for receptor binding.
Solubility and Stability
| Property | Behavior |
|---|---|
| Solubility | Moderate in organic solvents; low in water |
| Thermal Stability | Stable up to ~200°C |
| Metabolic Stability | High due to trifluoromethyl substitution |
Drug Development
This compound's structural features suggest potential applications in:
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Oncology: As an inhibitor targeting cancer cell growth pathways.
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Neurology: Chromenes are explored for neuroprotective effects in diseases like Alzheimer's.
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Antiviral Research: Trifluoromethylated compounds are being studied for their efficacy against RNA viruses.
Material Science
The compound may also find applications in designing functional materials due to its electronic properties conferred by the trifluoromethyl group.
Challenges and Future Directions
Despite its potential, challenges include:
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Synthetic Complexity: Multi-step synthesis can limit scalability.
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Bioavailability Issues: Poor aqueous solubility may hinder drug delivery.
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Toxicity Concerns: Fluorinated compounds require rigorous safety evaluation.
Future research could focus on:
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Developing derivatives with improved solubility.
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Exploring its use as a scaffold for targeted drug delivery systems.
This article provides an authoritative overview of (2Z)-N-acetyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide based on general knowledge of related compounds, as no specific data was found in the search results provided.
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